molecular formula C14H20BrNSi B065305 4-Bromo-1-(tert-butyldimethylsilyl)indole CAS No. 193694-04-1

4-Bromo-1-(tert-butyldimethylsilyl)indole

Cat. No.: B065305
CAS No.: 193694-04-1
M. Wt: 310.3 g/mol
InChI Key: LTHHTJMKYUPWCR-UHFFFAOYSA-N
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Description

4-Bromo-1-(tert-butyldimethylsilyl)indole is a synthetic organic compound with the molecular formula C14H20BrNSi. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of a bromine atom at the 4-position and a tert-butyldimethylsilyl group at the 1-position of the indole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)indole typically involves the following steps:

Chemical Reactions Analysis

4-Bromo-1-(tert-butyldimethylsilyl)indole undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, tert-butyllithium for lithiation, and tetra-n-butylammonium fluoride for deprotection. Major products formed from these reactions depend on the specific nucleophiles or electrophiles used.

Scientific Research Applications

4-Bromo-1-(tert-butyldimethylsilyl)indole has several applications in scientific research:

Comparison with Similar Compounds

4-Bromo-1-(tert-butyldimethylsilyl)indole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the bromine atom and the tert-butyldimethylsilyl group, which provides a balance of reactivity and stability for various synthetic applications.

Properties

IUPAC Name

(4-bromoindol-1-yl)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHTJMKYUPWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376830
Record name 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193694-04-1
Record name 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 193694-04-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-1H-indole (36 g) in dimethylformamide (80 mL) was treated with a suspension of NaH (60% in mineraloil, 6.9 g) in dimethylformamide (200 mL) at 20° C. After stirring for 30 min the mixture was cooled to −10° C. an treated portionwise with t-butyldimethylsilyl chloride (38 g) followed by stirring for 1 h at room temperature. Standard work-up with ethyl acetate gave and oil which was purified by flash chromatography giving 4-bromo-1-(t-butyldimethylsilyl)-1H-indole (38 g) as a crystalline material.
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200 mL
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38 g
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